Bromofluoroacetonitrile
Overview
Description
Bromofluoroacetonitrile is a chiral compound with the molecular formula C₂HBrFN and a molecular weight of 137.94 g/mol . It is a polyhaloacetonitrile, which means it contains multiple halogen atoms attached to an acetonitrile group.
Scientific Research Applications
Bromofluoroacetonitrile has several scientific research applications:
Medicine: While not directly used as a therapeutic agent, it serves as a precursor in the synthesis of pharmaceutical intermediates.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
Bromofluoroacetonitrile is a chiral compound that exists as two isomers, each with a different configuration at the bromine atom It is often used in proteomics research applications , suggesting that it may interact with various proteins or enzymes in the body.
Mode of Action
Given its use in proteomics research , it can be inferred that it may interact with its targets (possibly proteins or enzymes) in a way that allows researchers to study the structure and function of these proteins.
Biochemical Pathways
It can be used to synthesize other organic compounds, such as oxazines and halopyridines . This suggests that it may be involved in various biochemical reactions and pathways related to these compounds.
Pharmacokinetics
Understanding the pharmacokinetics is crucial in everyday clinical practice . It helps to predict the drug’s behavior in the body and its bioavailability.
Result of Action
Its use in proteomics research suggests that it may have significant effects at the molecular level, possibly influencing protein structure and function.
Preparation Methods
Bromofluoroacetonitrile can be synthesized through several methods. One common synthetic route involves the reaction of fluoroacetonitrile with bromine under controlled conditions. The reaction typically requires a solvent such as carbon disulfide and a catalyst like anhydrous aluminum chloride . The reaction proceeds as follows:
CH2FCN+Br2→CHBrFCN+HBr
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield .
Chemical Reactions Analysis
Bromofluoroacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: It can react with other compounds to form addition products, particularly in the presence of catalysts
Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the reaction conditions and the reagents used.
Comparison with Similar Compounds
Bromofluoroacetonitrile can be compared with other polyhaloacetonitriles, such as chlorofluoroacetonitrile and iodofluoroacetonitrile. These compounds share similar chemical properties but differ in their reactivity and stability due to the nature of the halogen atoms attached to the acetonitrile group . Bromofluoroaceton
Properties
IUPAC Name |
2-bromo-2-fluoroacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrFN/c3-2(4)1-5/h2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PABLWEPPFMSACN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90543214 | |
Record name | Bromo(fluoro)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90543214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96449-14-8 | |
Record name | Bromo(fluoro)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90543214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-2-fluoroacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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